Halofantrine vs. Mefloquine: Superior Cure Rate with High-Dose Regimen in Multidrug-Resistant Falciparum Malaria
In a randomized controlled trial on the Thai-Burmese border, high-dose halofantrine (72 mg/kg total dose) demonstrated a significantly lower 28-day failure rate (3%) compared to mefloquine 25 mg/kg (8%, p=0.03) [1]. For retreatment of recrudescent infections, the failure rate was 15% with high-dose halofantrine versus 44% with mefloquine (relative risk 3.0, 95% CI 1.2-7.3, p=0.008) [1]. In contrast, standard-dose halofantrine (24 mg/kg) was inferior to mefloquine, with failure rates of 35% versus 10% (p=0.0002) [1].
| Evidence Dimension | 28-day cumulative failure rate in uncomplicated multidrug-resistant P. falciparum malaria |
|---|---|
| Target Compound Data | High-dose halofantrine (72 mg/kg): 3% failure; Standard-dose (24 mg/kg): 35% failure |
| Comparator Or Baseline | Mefloquine 25 mg/kg: 8% failure (vs. high-dose) and 10% failure (vs. standard-dose) |
| Quantified Difference | High-dose halofantrine vs. mefloquine: 3% vs. 8% (p=0.03); Retreatment: 15% vs. 44% (p=0.008) |
| Conditions | Randomized controlled trial; Thai-Burmese border; n=437 patients (second trial); follow-up to day 28 |
Why This Matters
High-dose halofantrine provides superior cure rates in a region with documented multidrug resistance, which is critical when mefloquine resistance is suspected or confirmed.
- [1] ter Kuile FO, Nosten F, Luxemburger C, et al. Halofantrine versus mefloquine in treatment of multidrug-resistant falciparum malaria. The Lancet. 1993;341(8852):1044-1049. doi:10.1016/0140-6736(93)92409-M View Source
